molecular formula C11H13N B3049013 3-Ethyl-3-methyl-3H-indole CAS No. 19013-44-6

3-Ethyl-3-methyl-3H-indole

Cat. No. B3049013
CAS RN: 19013-44-6
M. Wt: 159.23 g/mol
InChI Key: NRDPPVARKSPYDK-UHFFFAOYSA-N
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Description

“3-Ethyl-3-methyl-3H-indole” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . For instance, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Research has led to the synthesis of various indole derivatives, such as 3-ethyl-2-methylindole and 2-ethyl-3-methylindole, demonstrating the compound's versatility in creating new chemical entities (Bailey, Scattergood, & Warr, 1971).
  • Autoxidation Studies : Studies on the autoxidation of indole derivatives, including 2-(2-hydroxyphenyl)-3-methyl-indole, have been conducted, shedding light on their chemical stability and reactivity (Robinson & Zubair, 1971).

Pharmacological and Biological Research

  • Enzyme Research : An enzyme that N-methylates various indole(ethyl)amine substrates was isolated from the brain, indicating potential biological activities of indole derivatives (Morgan & Mandell, 1969).
  • Dopamine Receptor Agonist : 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone has been identified as a potent and selective prejunctional dopamine receptor agonist, suggesting therapeutic potential in neurological conditions (Gallagher et al., 1985).

Structural and Material Science

  • Vibrational and NMR Spectroscopy : The synthesized compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was characterized using XRD, FTIR, FT-Raman, and NMR analysis, demonstrating the compound's potential in material science (Bhat, Dar, Ahmad, & Khan, 2017).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : 3-Amino alkylated indoles, including derivatives of 3-ethyl-3-methyl-3H-indole, have been studied as corrosion inhibitors for mild steel in acidic environments, showing their potential in industrial applications (Verma et al., 2016).

Safety and Hazards

Indole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also very toxic to aquatic life . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are potential future directions .

properties

IUPAC Name

3-ethyl-3-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-11(2)8-12-10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDPPVARKSPYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C=NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554840
Record name 3-Ethyl-3-methyl-3H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3-methyl-3H-indole

CAS RN

19013-44-6
Record name 3-Ethyl-3-methyl-3H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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